molecular formula C5H5BrN2O2 B3430774 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 861382-63-0

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3430774
CAS No.: 861382-63-0
M. Wt: 205.01 g/mol
InChI Key: XIZPNSLYWMMPNI-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H5BrN2O2. It is characterized by a five-membered ring structure containing two nitrogen atoms, a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position.

Biochemical Analysis

Biochemical Properties

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can influence cellular energy metabolism and calcium signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the oxidative phosphorylation process, which is crucial for ATP production in cells . This inhibition can lead to alterations in cellular energy levels and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to inhibit oxidative phosphorylation suggests that it may interact with components of the mitochondrial electron transport chain . Additionally, its impact on calcium uptake indicates potential interactions with calcium channels or transporters.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a melting point of 273-276°C, indicating its stability under certain conditions . Long-term effects on cellular function have been observed, particularly in relation to its inhibitory effects on oxidative phosphorylation and calcium uptake .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have minimal impact. For example, significant reductions in acetylcholine esterase levels were observed in fish treated with the compound, indicating potential neurotoxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and calcium signaling. The compound’s inhibition of oxidative phosphorylation suggests its involvement in the mitochondrial electron transport chain . Additionally, its impact on calcium uptake indicates interactions with calcium transporters or channels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s effects on calcium uptake suggest that it may be localized to regions of the cell involved in calcium signaling .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s impact on oxidative phosphorylation and calcium uptake suggests its presence in mitochondria and regions involved in calcium signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the bromination of 5-methyl-1H-pyrazole-3-carboxylic acid. One common method includes the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

5-methyl-1H-pyrazole-3-carboxylic acid+Br24-bromo-5-methyl-1H-pyrazole-3-carboxylic acid\text{5-methyl-1H-pyrazole-3-carboxylic acid} + \text{Br}_2 \rightarrow \text{this compound} 5-methyl-1H-pyrazole-3-carboxylic acid+Br2​→4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the carboxylic acid group at the 3-position allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZPNSLYWMMPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309739
Record name 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
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Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82231-52-5, 861382-63-0
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid
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Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid
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Record name 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
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Record name 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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